Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-: is a chemical compound with the molecular formula C10H19NO2 It is characterized by the presence of an acetamide group attached to a cyclohexyl ring and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(1-cyclohexyl-2-hydroxyethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) are often used.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be employed to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: N-(1-cyclohexyl-2-hydroxyethyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its potential in treating various medical conditions.
Industry: In industrial applications, Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: This compound has a similar structure but lacks the cyclohexyl ring, resulting in different chemical and biological properties.
N-(1-cyclohexyl-2-hydroxyethyl)amine: This compound is an intermediate in the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- and shares some structural similarities.
Uniqueness: The presence of both a cyclohexyl ring and a hydroxyethyl group in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- imparts unique chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-(1-cyclohexyl-2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3,(H,11,13) |
InChI Key |
INHYLIUEQMBMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CO)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.